![molecular formula C14H20N2O B1283689 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine CAS No. 904817-50-1](/img/structure/B1283689.png)
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" is closely related to a class of compounds that have demonstrated significant biological activity. For instance, the structural mimicry of adenosine by related compounds such as 4-methoxy- and 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine has been studied for their antitumor activity. These nucleoside analogues, despite their structural differences from adenosine, act as substrates for adenosine kinase, which is crucial in understanding their mechanism of action .
Synthesis Analysis
The synthesis of related compounds involves the condensation of specific precursors. For example, the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one was obtained by the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane . This suggests that the synthesis of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" would likely involve a similar condensation reaction, utilizing a methoxyphenyl derivative and a suitable diamine as starting materials.
Molecular Structure Analysis
The molecular structure of compounds within this family has been elucidated using various techniques. For instance, the crystal structure of 1-amino-4-methoxycarbonyl-3-methyl-8-oxopyrazolo[1,5-a]pyrimidine monohydrate was determined from powder diffraction data, revealing a monoclinic cell and allowing the distinction between several isomers . Similarly, the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one showed molecules weakly linked by intermolecular hydrogen bonds and π-π stacking interactions, forming a three-dimensional framework . These findings provide a basis for understanding the molecular structure of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine".
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their structural features and the functional groups present. The presence of methoxy and phenyl groups in the compound suggests potential sites for reactions such as nucleophilic substitution or electrophilic aromatic substitution. The pyrimidine ring itself may undergo reactions typical for heterocyclic amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" are not provided, related compounds have demonstrated properties that can be indicative. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as stability, solubility, and melting points . The molecular modeling of nucleoside analogues offers information on their physicochemical properties, which are essential for their biological activity and pharmacokinetic profile .
科学的研究の応用
Crystal Structure and Structural Features
The crystal structure and structural features of related pyrimidine derivatives have been a subject of interest. For instance, studies on 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one reveal that molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions, forming a three-dimensional framework. This structural understanding is crucial for the development of new materials and pharmaceuticals (Linkova et al., 2018).
Synthesis and Derivatives
Pyrimidine derivatives, including those related to 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, have been synthesized for various pharmacological and biological activities. The synthesis processes often involve condensation reactions and the use of guanidine nitrate and other catalysts (Jadhav et al., 2022).
Antimicrobial and Antifungal Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, pyrido[2,3-d]pyrimidine derivatives exhibit significant antifungal activities, highlighting their potential in developing new antimicrobial agents (Hanafy, 2011).
Structural Analysis and Molecular Interactions
The structural analysis of pyrimidine derivatives, including methoxyphenyl-substituted compounds, offers insights into molecular geometry and intermolecular interactions. These studies are vital for understanding the compounds' properties and potential applications (Nagarajaiah & Begum, 2011).
Antiviral Activity
Some pyrimidine derivatives, especially those with specific substitutions, have shown potential antiviral activities. This includes inhibiting retrovirus replication in cell culture, which is crucial for developing new antiviral drugs (Hocková et al., 2003).
Antibacterial Properties
Various pyrimidine derivatives, including those related to 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, have been synthesized and evaluated for their antibacterial properties. These studies contribute to the development of new antibiotics (Cieplik et al., 2008).
Analgesic Properties
Research into the modification of pyrimidine derivatives, such as methylation of specific positions, aims to enhance their biological properties, including analgesic effects. These studies are significant for developing new pain-relief medications (Ukrainets et al., 2015).
Synthesis Techniques and Potential Applications
Advanced synthesis techniques of pyrimidine derivatives, including environmentally friendly methods, have been explored for potential applications in various fields like pharmaceuticals and materials science (Kaping et al., 2016).
特性
IUPAC Name |
8a-(4-methoxyphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-13-6-4-12(5-7-13)14-8-2-10-16(14)11-3-9-15-14/h4-7,15H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLPQRIWNNHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCCN2CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587722 |
Source


|
| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
CAS RN |
904817-50-1 |
Source


|
| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


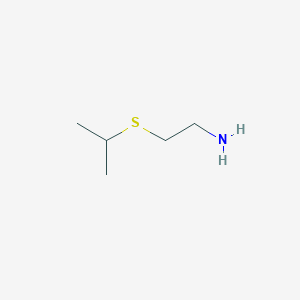
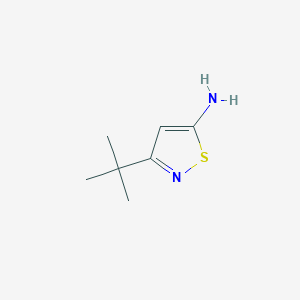

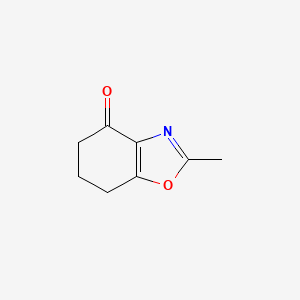
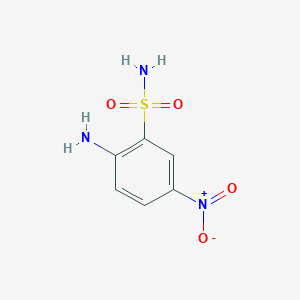
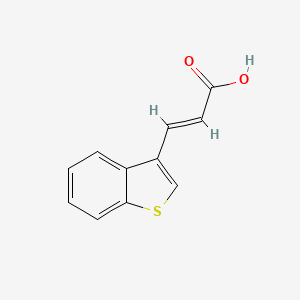
![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)
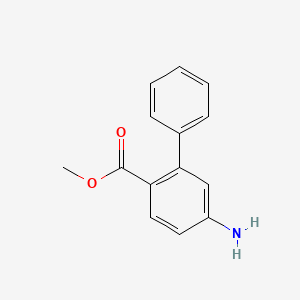
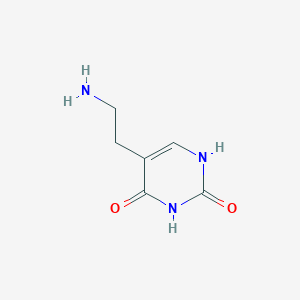
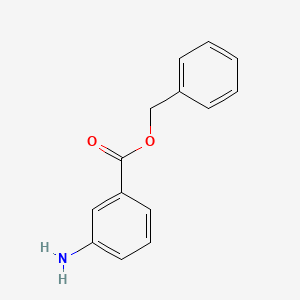
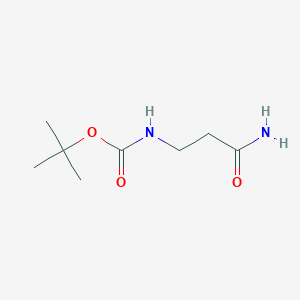
![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)